molecular formula C9H7N3O4 B1397798 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid CAS No. 1058740-77-4

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Cat. No. B1397798
M. Wt: 221.17 g/mol
InChI Key: FHZBBQZHAMFAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid can be represented by the linear formula C9H7N3O4 . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-4-5 (12 (15)16)2-3-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid are complex and involve various strategies. For instance, the 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .


Physical And Chemical Properties Analysis

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a solid substance . It has a molecular weight of 221.17 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Organic Synthesis

    • 1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis .
    • The methods of application or experimental procedures in organic synthesis can vary widely depending on the specific reaction or process being carried out. Unfortunately, I couldn’t find detailed procedures involving this compound .
    • The outcomes of organic synthesis using this compound would also depend on the specific reactions or processes. It’s used as a raw material, so it would contribute to the synthesis of a wide variety of organic compounds .
  • Pharmaceuticals

    • This compound is used in the pharmaceutical industry, specifically as a pharmaceutical adjuvant .
    • In this context, an adjuvant is a substance that enhances the body’s immune response to an antigen. The exact method of application would depend on the specific pharmaceutical formulation .
    • The outcomes of using this compound as a pharmaceutical adjuvant would be an enhanced immune response, although I couldn’t find specific quantitative data .
  • Agrochemicals

    • 1-Methylindazole-3-carboxylic acid is also used in the production of agrochemicals .
    • The methods of application in this field would depend on the specific agrochemical product. It could be used in the synthesis of pesticides, herbicides, or other agricultural chemicals .
    • The outcomes would be the effective control of pests or weeds, contributing to increased agricultural productivity .
  • Dyestuff

    • This compound is used in the dyestuff industry .
    • It could be used in the synthesis of dyes or pigments, with the exact methods of application depending on the specific dye or pigment being produced .
    • The outcomes would be vibrant and durable colors for a variety of applications, from textiles to plastics .
  • Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

    • Indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .
    • The methods of application in this field would depend on the specific synthetic process .
    • The outcomes would be the successful synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide, which could have potential medicinal applications .
  • Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide

    • Indazole-3-carboxylic acid may also be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
    • The methods of application in this field would depend on the specific synthetic process .
    • The outcomes would be the successful synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, which could have potential medicinal applications .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . Therefore, the future directions of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid could be in the development of new pharmaceuticals, particularly as kinase inhibitors.

properties

IUPAC Name

1-methyl-6-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBBQZHAMFAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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